Cas no 17515-73-0 (Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate)
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
- 3-Furancarboxylic acid,5-methyl-2-(trifluoromethyl)-, ethyl ester
- ETHYL 5-METHYL-2-(TRIFLUOROMETHYL)-3-FUROATE
- 5-methyl-2-trifluoromethyl-furan-3-carboxylic acid ethyl ester
- ethyl 2-trifluoromethyl-5-methyl-3-furancarboxylate
- ethyl 5-methyl-2-(trifluoromethyl)-3-furancarboxylate
- ethyl 5-methyl-2-trifluoromethylfuran-3-carboxylate
- PC3255
- Ethyl5-methyl-2-(trifluoromethyl)-3-furoate97%
- Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate 97%
- CS-0061544
- A811805
- AM807533
- AKOS015912129
- 17515-73-0
- SB61166
- 3-Furancarboxylic acid, 5-methyl-2-(trifluoromethyl)-, ethyl ester
- FS-1166
- Ethyl5-methyl-2-(trifluoromethyl)furan-3-carboxylate
- DTXSID90371913
- MFCD00275564
- FT-0626130
- ETHYL5-METHYL-2-(TRIFLUOROMETHYL)-3-FUROATE
- ethyl 2-trifluoromethyl-5-methyl-3-furoate
- SCHEMBL2280370
- DB-044064
-
- MDL: MFCD00275564
- Inchi: 1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11)12/h4H,3H2,1-2H3
- InChI Key: BXGRWYGEMRIAHC-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=O)OCC)C=C(C)O1)(F)F
Computed Properties
- Exact Mass: 222.05000
- Monoisotopic Mass: 222.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 39.4Ų
Experimental Properties
- Density: 1.259
- Boiling Point: 55°C 0,3mm
- Flash Point: 101.5°C
- PSA: 39.44000
- LogP: 2.78350
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM195991-10g |
Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate |
17515-73-0 | 95% | 10g |
$436 | 2021-08-05 | |
| Chemenu | CM195991-25g |
Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate |
17515-73-0 | 95% | 25g |
$802 | 2021-08-05 | |
| Fluorochem | 008312-1g |
Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate |
17515-73-0 | 95% | 1g |
£160.00 | 2022-03-01 | |
| Fluorochem | 008312-5g |
Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate |
17515-73-0 | 95% | 5g |
£496.00 | 2022-03-01 | |
| Fluorochem | 008312-25g |
Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate |
17515-73-0 | 95% | 25g |
£1733.00 | 2022-03-01 | |
| Apollo Scientific | PC3255-1g |
Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate |
17515-73-0 | 97% | 1g |
£160.00 | 2025-02-21 | |
| Chemenu | CM195991-1g |
Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate |
17515-73-0 | 95% | 1g |
$173 | 2023-03-07 | |
| Chemenu | CM195991-5g |
Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate |
17515-73-0 | 95% | 5g |
$365 | 2023-03-07 | |
| eNovation Chemicals LLC | D763490-1g |
3-Furancarboxylic acid, 5-methyl-2-(trifluoromethyl)-, ethyl ester |
17515-73-0 | 95% | 1g |
$180 | 2024-06-07 | |
| eNovation Chemicals LLC | D763490-5g |
3-Furancarboxylic acid, 5-methyl-2-(trifluoromethyl)-, ethyl ester |
17515-73-0 | 95% | 5g |
$400 | 2024-06-07 |
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate Suppliers
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate (CAS No. 17515-73-0): A Comprehensive Overview
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate (CAS No. 17515-73-0) is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of a trifluoromethyl group and a carboxylate ester moiety imparts distinct reactivity and stability, making it a valuable intermediate in various chemical transformations.
The structural formula of Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate consists of a furan ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 2-position, further modified by a carboxylate ester at the 3-position. This configuration endows the molecule with specific electronic and steric properties that are highly advantageous in medicinal chemistry. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, which are critical factors in the design of bioactive molecules.
In recent years, Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate has been explored in various synthetic pathways, demonstrating its versatility as a building block for more complex molecules. Its utility extends to the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active agents. The compound's reactivity allows for facile modifications, enabling chemists to tailor its structure for specific applications. For instance, it can be converted into other esters or amides, or incorporated into larger scaffolds through condensation reactions.
The pharmaceutical industry has shown particular interest in Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate due to its potential as a precursor for drug candidates. Researchers have leveraged its structural features to develop molecules with enhanced pharmacokinetic properties. The trifluoromethyl group, for example, is frequently employed in drug design to improve lipophilicity and reduce metabolic degradation. This characteristic makes it an attractive component in the synthesis of novel therapeutic agents targeting various diseases.
Recent studies have highlighted the role of Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate in the development of antiviral and anticancer compounds. Its ability to undergo regioselective reactions allows for the introduction of diverse functional groups, facilitating the creation of molecules with high specificity and efficacy. In one notable study, researchers utilized this compound to synthesize a series of furan-based derivatives that exhibited significant antiviral activity against certain strains of RNA viruses. The results underscored its potential as a scaffold for developing new antiviral therapies.
The compound's stability under various reaction conditions also makes it a preferred choice for industrial applications. Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate remains stable during storage and can be handled under standard laboratory conditions without significant degradation. This stability is crucial for ensuring consistent quality and yield in large-scale synthesis processes. Additionally, its compatibility with green chemistry principles has led to investigations into its use in environmentally friendly synthetic routes.
The synthesis of Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the reaction of methyl trifluoroacetate with furfural derivatives followed by esterification. These reactions are often catalyzed by acid or base conditions, depending on the desired pathway optimization. The efficiency and scalability of these synthetic routes have been optimized over time, making the compound accessible for both academic research and industrial production.
The chemical properties of Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate also make it suitable for applications beyond pharmaceuticals. In agrochemical research, for instance, it has been used as an intermediate in the synthesis of herbicides and fungicides due to its ability to impart desirable biological activity upon further functionalization. The trifluoromethyl group's influence on electronic properties enhances the interaction with biological targets, making it an effective tool in designing molecules with potent agrochemical effects.
In conclusion, Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate (CAS No. 17515-73-0) is a multifaceted compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features offer numerous opportunities for developing novel bioactive molecules with improved pharmacokinetic properties. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain a cornerstone in medicinal chemistry and related fields.
17515-73-0 (Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate) Related Products
- 17515-76-3(Ethyl 5-(bromomethyl)-2-(trifluoromethyl)furan-3-carboxylate)
- 17515-74-1(5-Methyl-2-(trifluoromethyl)-3-furoic Acid)
- 91324-01-5(3,4-Furandicarboxylicacid, 2-(trifluoromethyl)-)
- 26431-52-7(ethyl 2-methyl-4-(trifluoromethyl)furan-3-carboxylate)
- 91324-00-4(3,4-FURANDICARBOXYLIC ACID, 2-(TRIFLUOROMETHYL)-, DIETHYL ESTER)
- 1452479-54-7(ethyl 2-methyl-5-(trifluoromethyl)furan-3-carboxylate)
- 672930-51-7(3-Furancarboxylic acid, 5-phenyl-2-(trifluoromethyl)-, ethyl ester)
- 536718-30-6(2-(Trifluoromethyl)furan-3-carboxylic acid)
- 17515-79-6(3-Furancarboxylic acid,5-formyl-2-(trifluoromethyl)-, ethyl ester)
- 189330-30-1(2-(difluoromethyl)-5-methylfuran-3-carboxylic acid)